molecular formula C31H45N3O5S B14544298 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- CAS No. 61813-45-4

1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl-

Cat. No.: B14544298
CAS No.: 61813-45-4
M. Wt: 571.8 g/mol
InChI Key: IKTATFPKRSYODN-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring, a sulfonic acid group, a nitrophenyl group, and an octadecyl chain. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- typically involves the reaction of an aldehyde, a thionyl halide, and a nitrogen-containing aromatic heterocyclic compound. The product formed is then reacted with an optionally substituted 1,2-benzenediamine. This process is carried out under moderate conditions and yields high amounts of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole and nitrophenyl derivatives.

Scientific Research Applications

1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and high-performance materials.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-5-sulfonic acid, 2-(4-chlorophenyl)-1-octadecyl-
  • 1H-Benzimidazole-5-sulfonic acid, 2-(4-methylphenyl)-1-octadecyl-
  • 1H-Benzimidazole-5-sulfonic acid, 2-(4-cyanophenyl)-1-octadecyl-

Uniqueness

1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in certain chemical reactions and has shown promising results in biological assays compared to its analogs.

Properties

CAS No.

61813-45-4

Molecular Formula

C31H45N3O5S

Molecular Weight

571.8 g/mol

IUPAC Name

2-(4-nitrophenyl)-1-octadecyl-3H-benzimidazol-1-ium-5-sulfonate

InChI

InChI=1S/C31H45N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-33-30-23-22-28(40(37,38)39)25-29(30)32-31(33)26-18-20-27(21-19-26)34(35)36/h18-23,25H,2-17,24H2,1H3,(H,37,38,39)

InChI Key

IKTATFPKRSYODN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=C(NC2=C1C=CC(=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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